molecular formula C13H19N3 B1528531 4-(adamantan-1-yl)-1H-imidazol-2-amine CAS No. 1489664-14-3

4-(adamantan-1-yl)-1H-imidazol-2-amine

Cat. No.: B1528531
CAS No.: 1489664-14-3
M. Wt: 217.31 g/mol
InChI Key: JKICBHBVAFWGNI-UHFFFAOYSA-N
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Description

4-(adamantan-1-yl)-1H-imidazol-2-amine is a compound that features an adamantane group attached to an imidazole ring. Adamantane is a bulky, diamondoid hydrocarbon known for its rigidity and stability, while imidazole is a five-membered ring containing two nitrogen atoms. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and application.

Biochemical Analysis

Biochemical Properties

4-(adamantan-1-yl)-1H-imidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids . This inhibition can lead to increased levels of these bioactive lipids, which have various physiological effects. Additionally, this compound can bind to specific protein targets, altering their function and influencing downstream biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound exhibits neuroprotective effects by modulating the activity of soluble epoxide hydrolase, leading to reduced infarct volume in ischemic stroke models . Furthermore, this compound can affect the expression of genes involved in inflammation and oxidative stress, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of soluble epoxide hydrolase, which prevents the hydrolysis of epoxyeicosatrienoic acids into less active dihydroxy derivatives . This inhibition enhances the vasodilatory and anti-inflammatory properties of epoxyeicosatrienoic acids. Additionally, the compound can interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated consistent neuroprotective effects, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, potential toxic or adverse effects may arise. For instance, excessive inhibition of soluble epoxide hydrolase can disrupt normal physiological processes, leading to adverse outcomes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolic process involves hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic transformations can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution pattern is influenced by the compound’s physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, the compound’s presence in the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(adamantan-1-yl)-1H-imidazol-2-amine typically involves multiple steps starting from commercially available precursors. One common route begins with the preparation of 1-acetyladamantane, which is then subjected to a series of reactions to introduce the imidazole ring and the amine group. The process may involve steps such as alkylation, cyclization, and amination, each requiring specific reagents and conditions to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(adamantan-1-yl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the adamantane moiety.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-(adamantan-1-yl)-1H-imidazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(adamantan-1-yl)-1H-imidazol-2-amine include other adamantane derivatives and imidazole-containing molecules, such as:

  • 1-(adamantan-1-yl)-1H-imidazole
  • 4-(adamantan-1-yl)-1H-imidazol-2-yl)methanol
  • 1-(adamantan-1-yl)-2-(isopropylamino)ethanone

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of the adamantane and imidazole structures, which imparts unique steric and electronic properties.

Properties

IUPAC Name

5-(1-adamantyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-12-15-7-11(16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKICBHBVAFWGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=C(N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(adamantan-1-yl)-1H-imidazol-2-amine
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4-(adamantan-1-yl)-1H-imidazol-2-amine
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Reactant of Route 6
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